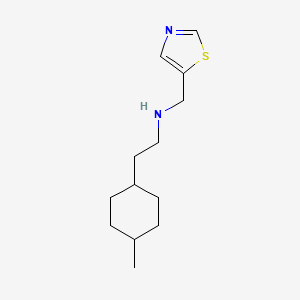![molecular formula C9H13BrO B13636225 3-(2-Bromoethyl)spiro[3.3]heptan-1-one](/img/structure/B13636225.png)
3-(2-Bromoethyl)spiro[3.3]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoethyl)spiro[33]heptan-1-one is a chemical compound with a unique spirocyclic structure The spiro[33]heptane core is characterized by a bicyclic system where two rings share a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)spiro[3.3]heptan-1-one can be achieved through several methods. One notable approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds via a nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid, leading to the formation of the spiro[3.3]heptan-1-one core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted spiro[3.3]heptan-1-ones.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
3-(2-Bromoethyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of materials with unique properties.
Mechanism of Action
The specific mechanism of action for 3-(2-Bromoethyl)spiro[3.3]heptan-1-one is not well-documented. its reactivity can be attributed to the presence of the bromine atom and the ketone group, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptan-1-one: Lacks the bromoethyl group.
3-(2-Chloroethyl)spiro[3.3]heptan-1-one: Similar structure but with a chlorine atom instead of bromine.
3-(2-Iodoethyl)spiro[3.3]heptan-1-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-(2-Bromoethyl)spiro[3.3]heptan-1-one is unique due to the presence of the bromoethyl group, which imparts specific reactivity and potential applications that differ from its analogs. The bromine atom can participate in unique substitution reactions, making this compound valuable for specific synthetic applications.
Properties
Molecular Formula |
C9H13BrO |
|---|---|
Molecular Weight |
217.10 g/mol |
IUPAC Name |
1-(2-bromoethyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C9H13BrO/c10-5-2-7-6-8(11)9(7)3-1-4-9/h7H,1-6H2 |
InChI Key |
FMGXKKCWEYXHJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC2=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


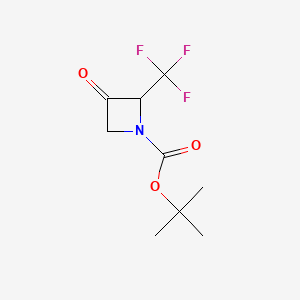
![[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride](/img/structure/B13636154.png)
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636161.png)
![3-Methylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B13636162.png)
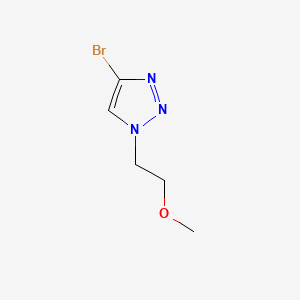
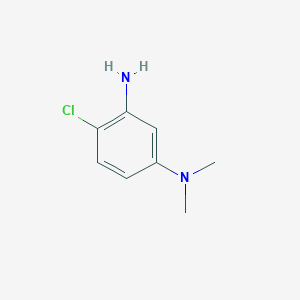
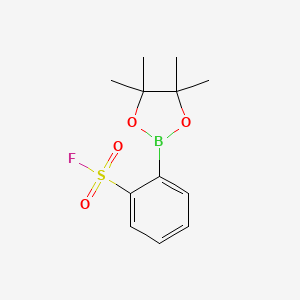
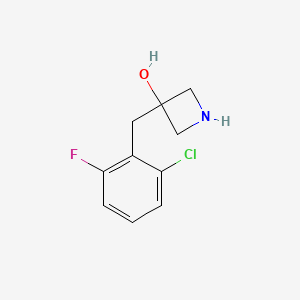
![6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13636196.png)
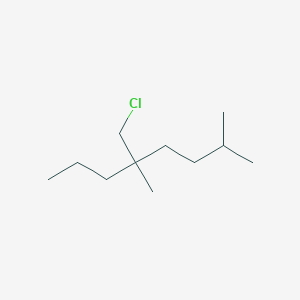

methanone](/img/structure/B13636207.png)

